![molecular formula C15H16O4 B14264607 Agn-PC-0mtn3L CAS No. 189024-38-2](/img/no-structure.png)
Agn-PC-0mtn3L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0mtn3L is a chemical compound with the molecular formula C15H16O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Agn-PC-0mtn3L involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Agn-PC-0mtn3L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0mtn3L has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIndustrially, it is used in the production of advanced materials and as a component in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0mtn3L can be compared to other similar compounds, such as AGN-PC-0MXVWT and ADS103317. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
189024-38-2 | |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
5,8-dimethoxy-3-methyl-1,3-dihydrobenzo[f][2]benzofuran-4-ol |
InChI |
InChI=1S/C15H16O4/c1-8-13-9(7-19-8)6-10-11(17-2)4-5-12(18-3)14(10)15(13)16/h4-6,8,16H,7H2,1-3H3 |
InChI-Schlüssel |
VUDLGISQTCSBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C3=C(C=CC(=C3C=C2CO1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.